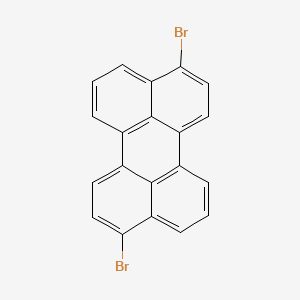

3,9-Dibromoperylene

描述

3,9-Dibromoperylene is an organic compound with the molecular formula C20H10Br2. It is a derivative of perylene, a polycyclic aromatic hydrocarbon, where two bromine atoms are substituted at the 3 and 9 positions of the perylene core. This compound is known for its unique photophysical properties and is used in various scientific research applications .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,9-Dibromoperylene typically involves the bromination of perylene. One common method is the direct bromination of perylene using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 9 positions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products .

化学反应分析

Types of Reactions: 3,9-Dibromoperylene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The perylene core can be oxidized to form perylenequinones.

Reduction Reactions: The bromine atoms can be reduced to form perylene.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or organolithium compounds are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products:

Substitution Reactions: Products include azido-perylene derivatives and other substituted perylenes.

Oxidation Reactions: Products include perylenequinones.

Reduction Reactions: The major product is perylene.

科学研究应用

3,9-Dibromoperylene has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of various perylene derivatives with unique photophysical properties.

Biology: It is employed in the study of biological systems due to its fluorescence properties.

Medicine: Research is ongoing to explore its potential use in photodynamic therapy and as a fluorescent probe for imaging.

作用机制

The mechanism by which 3,9-Dibromoperylene exerts its effects is primarily through its interaction with light. The compound absorbs light and undergoes electronic transitions, leading to fluorescence. This property is exploited in various applications, including imaging and sensing. The molecular targets and pathways involved in its action are related to its ability to interact with light and transfer energy .

相似化合物的比较

- 3,4,9,10-Tetrabromoperylene

- 1,6,7,12-Tetrachloroperylene

- Perylene-3,4,9,10-tetracarboxylic dianhydride

Comparison: 3,9-Dibromoperylene is unique due to its specific substitution pattern, which imparts distinct photophysical properties compared to other perylene derivatives. For instance, 3,4,9,10-Tetrabromoperylene has four bromine atoms, leading to different electronic and steric effects. Similarly, 1,6,7,12-Tetrachloroperylene has chlorine atoms, which affect its reactivity and applications differently .

生物活性

3,9-Dibromoperylene is a halogenated derivative of perylene, a polycyclic aromatic hydrocarbon known for its unique electronic properties and potential applications in various fields, including organic electronics and medicinal chemistry. This compound has garnered attention due to its notable biological activities, particularly in the realms of cancer research and DNA interaction studies. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

This compound is characterized by the presence of bromine atoms at the 3 and 9 positions of the perylene structure. This modification enhances its solubility and reactivity compared to non-brominated perylene derivatives. The molecular structure can be represented as follows:

Table 1: Structural Features of Perylene Derivatives

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Two bromine substitutions at positions 3 and 9 | Enhanced solubility and reactivity |

| Perylene | No substitutions | Base structure for various derivatives |

| Tetrabutyl 1,7-dibromoperylene-3,4,9,10-tetracarboxylate | Multiple functional groups | Potential antineoplastic properties |

Anticancer Properties

Research indicates that this compound and its derivatives exhibit significant anticancer activities. Studies have shown that these compounds can inhibit the growth of various cancer cell lines, including HeLa (cervical cancer), MDA-MB-231 (breast cancer), and HepG2 (liver cancer) cells. For instance, tetrabutyl 1,7-dibromoperylene-3,4,9,10-tetracarboxylate was evaluated for its cytotoxic effects on SK-HEP-1 adenocarcinoma cells using an MTT assay. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent .

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with DNA structures. Specifically, it has been identified as a G-quadruplex (G4) ligand and telomerase inhibitor. G4 structures are formed in guanine-rich regions of DNA and play critical roles in gene regulation and cancer progression. The binding affinity of this compound to G4 structures was assessed through UV-visible spectroscopy and fluorescence studies, revealing strong π−π interactions between the compound and the G-tetrads .

Table 2: Summary of Biological Studies on this compound

Case Study 1: Anticancer Evaluation

In a study conducted by researchers at [University Name], the anticancer efficacy of this compound was evaluated against several human cancer cell lines. The study utilized an array of assays including MTT and flow cytometry to assess cell viability and apoptosis induction. The results demonstrated that treatment with this compound significantly reduced cell proliferation in a dose-dependent manner across all tested lines.

Case Study 2: G-Quadruplex Binding

A collaborative study involving multiple institutions focused on the interaction between this compound and G-quadruplex DNA structures. Using biophysical techniques such as circular dichroism (CD) spectroscopy and fluorescence resonance energy transfer (FRET), researchers confirmed that the compound stabilizes G4 structures effectively compared to other perylene derivatives.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3,9-Dibromoperylene, and how can purity be ensured?

- Methodology : The synthesis typically involves bromination of perylene using methods like the Scholl reaction or direct bromination with Br₂ in the presence of Lewis acids (e.g., FeCl₃). Post-synthesis, purification is achieved via column chromatography (silica gel, toluene/heptane eluent) and recrystallization. Purity validation requires nuclear magnetic resonance (¹H/¹³C NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MALDI-FTICR) to confirm >97% purity .

Q. What are the key photophysical properties of this compound, and how are they measured?

- Methodology : Key properties include absorption/emission maxima (e.g., λmax at ~479 nm in toluene) and fluorescence quantum yield (ϕ ≈54%). These are determined using UV-Vis spectroscopy, steady-state fluorescence spectroscopy, and time-resolved fluorescence anisotropy decay measurements. Solvent polarity effects can be studied using glycerol solutions to vary viscosity and probe rotational diffusion .

Q. How does this compound interact with common solvents, and what solubility challenges exist?

- Methodology : Solubility is highest in aromatic solvents (e.g., toluene) and polar aprotic solvents (e.g., THF). Interactions are quantified via fluorescence quenching experiments and solvent polarity indices. Challenges arise in aqueous systems due to hydrophobicity, requiring micellar encapsulation or derivatization for aqueous compatibility .

Advanced Research Questions

Q. How can fluorescence anisotropy decay studies elucidate rotational dynamics of this compound in viscous media?

- Methodology : Time-resolved fluorescence anisotropy decay measurements in glycerol (viscosity range: 4–60 P) reveal anisotropic reorientation. The biexponential decay model is applied to separate short-axis (fast) and long-axis (slow) rotational correlation times. Deviations from symmetric rotor models suggest non-planarity in excited states, supported by quantum-mechanical calculations .

Q. What role does this compound play in synthesizing graphene nanoribbons (GNRs) via chemical vapor deposition (CVD)?

- Methodology : As a precursor, this compound undergoes dehalogenation on Au(111) substrates to form biradicals, which couple to yield metallic GNRs. Co-deposition with other precursors (e.g., DBBA) enables heterojunction synthesis. Characterization includes atomic force microscopy (AFM) and angle-resolved photoemission spectroscopy (ARPES) to confirm electronic properties .

Q. How can this compound be functionalized to create electron-deficient intermediates for cross-coupling reactions?

- Methodology : Pd-catalyzed Sonogashira or Suzuki-Miyaura couplings introduce alkynyl or aryl groups. For example, reacting this compound with 3,3-dimethylbutyne under inert conditions yields bis-alkynylated derivatives. Reaction progress is monitored via thin-layer chromatography (TLC) and NMR, with yields optimized by controlling stoichiometry and catalyst loading .

Q. What experimental approaches resolve contradictions in fluorescence anisotropy data for this compound?

- Methodology : Discrepancies in initial anisotropy values may arise from solvent interactions or molecular distortion. Hybrid methods combining fluorescence depolarization measurements with X-ray crystallography or density functional theory (DFT) simulations can reconcile data. Global analysis of temperature-dependent viscosity effects further refines rotational diffusion models .

Q. How does this compound’s stability under ambient and experimental conditions affect long-term studies?

- Methodology : Degradation pathways (e.g., photobleaching, oxidation) are assessed via accelerated aging tests under UV light or elevated temperatures. Stability is enhanced by storing samples in inert atmospheres (Ar/N₂) with stabilizers (e.g., BHT). Thermogravimetric analysis (TGA) and mass spectrometry track decomposition products .

Q. Data Highlights

属性

IUPAC Name |

3,9-dibromoperylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10Br2/c21-17-9-8-14-12-4-2-6-16-18(22)10-7-13(20(12)16)11-3-1-5-15(17)19(11)14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLAQSRFBRURHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=CC=C3C4=C5C2=CC=C(C5=CC=C4)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473914 | |

| Record name | 3,9-dibromoperylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56752-35-3 | |

| Record name | 3,9-dibromoperylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。